Cas no 1620666-15-0 (6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide)

6-Methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a substituted indole core with a furan and isopropyl moiety, offering versatility for further functionalization. The compound exhibits favorable physicochemical properties, including moderate lipophilicity and stability, making it suitable for exploratory studies in drug discovery. Its unique scaffold may serve as a precursor for bioactive molecules targeting specific receptors or enzymes. The presence of methyl and furan groups enhances its potential for interactions with biological systems, warranting investigation in therapeutic development. This compound is typically supplied in high purity for research purposes.
6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide structure
1620666-15-0 structure
Product Name:6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide
CAS No:1620666-15-0
MF:C19H22N2O2
MW:310.390184879303
CID:5161523
PubChem ID:118708595
Update Time:2025-10-28

6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxamide, 6-methyl-N-(1-methylethyl)-N-[(5-methyl-2-furanyl)methyl]-
    • 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide
    • Inchi: 1S/C19H22N2O2/c1-12(2)21(11-16-8-6-14(4)23-16)19(22)18-10-15-7-5-13(3)9-17(15)20-18/h5-10,12,20H,11H2,1-4H3
    • InChI Key: DJXCHFZTNXMPTB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C)=C2)C=C1C(N(C(C)C)CC1=CC=C(C)O1)=O

6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide Pricemore >>

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Enamine
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6-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide
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Additional information on 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

Comprehensive Guide to 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide (CAS: 1620666-15-0)

6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide (CAS: 1620666-15-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole-carboxamide derivative features a unique structural framework combining a methylfuran moiety with an isopropyl group, making it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a small-molecule modulator in targeted therapies.

The compound's molecular formula and structural complexity place it among the novel heterocyclic compounds being explored for their bioactivity. With the growing demand for precision medicine and selective enzyme inhibitors, 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has emerged as a candidate for studying protein-ligand interactions. Its methylated indole core and furan side chain contribute to its potential pharmacokinetic properties, a hot topic in current medicinal chemistry discussions.

Recent trends in AI-driven drug discovery have amplified interest in compounds like 1620666-15-0, as machine learning models increasingly predict their utility in kinase inhibition and GPCR targeting. The scientific community is actively investigating whether this N-substituted carboxamide could address challenges in drug bioavailability – one of the most searched topics in pharmaceutical forums. Its logP value and hydrogen bonding capacity (frequently queried parameters in chemical databases) suggest interesting ADME properties worth exploring further.

From a synthetic chemistry perspective, the propan-2-yl substitution pattern on the carboxamide nitrogen makes CAS 1620666-15-0 particularly valuable for studying steric effects in molecular recognition – a key consideration in rational drug design. Laboratories focusing on fragment-based drug discovery (a trending methodology) have shown interest in this compound's potential as a chemical probe. The presence of both hydrogen bond acceptors and hydrophobic regions in its structure aligns with current design principles for CNS-penetrant molecules, another highly searched topic in neuropharmacology.

In material science applications, the furan-indole hybrid system of 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide presents intriguing possibilities for organic electronic materials. Researchers are examining whether its conjugated π-system and electron-donating methyl groups could contribute to developments in organic semiconductors – a field experiencing rapid growth due to demands for flexible electronics. The compound's thermal stability (a frequently compared parameter in material studies) makes it suitable for various high-performance polymer applications.

The analytical characterization of 1620666-15-0 typically involves advanced techniques like LC-MS and NMR spectroscopy – methods consistently ranking high in search queries from analytical chemists. Particular attention is paid to its proton chemical shifts in DMSO-d6, with the indole NH proton and furan ring protons providing distinctive signatures. These analytical profiles are crucial for quality control in contract research organizations, where this compound is increasingly requested.

As the pharmaceutical industry shifts toward targeted covalent inhibitors (a major trend in 2023-2024), the electrophilic character of certain positions in 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide's structure warrants investigation. Computational chemists are modeling its potential binding affinities using popular molecular docking software – another highly searched term in computational chemistry circles. The isopropyl group's potential to influence binding pocket occupancy makes this compound particularly interesting for allosteric modulator development.

In regulatory aspects, CAS 1620666-15-0 currently falls under research chemicals category, with its safety profile being actively studied – a crucial consideration for laboratories following REACH compliance. The compound's environmental fate and biodegradability (increasingly important in green chemistry initiatives) are subjects of ongoing investigation. Proper handling protocols and storage conditions for this solid-phase compound are frequently discussed in technical forums.

The commercial availability of 6-methyl-N-(5-methylfuran-2-yl)methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has expanded significantly, with suppliers offering various purity grades (HPLC >98% being the most requested). Pricing trends show increased demand from biotech startups focusing on neurodegenerative disease research – one of the most funded therapeutic areas currently. The compound's structure-activity relationship studies are contributing to patents in several IP portfolios, making it a noteworthy candidate for technology transfer discussions.

Future research directions for 1620666-15-0 may explore its potential in photopharmacology applications, given the light-sensitive nature of its furan component. The compound's suitability for PROTAC development (a breakthrough technology in drug discovery) is another anticipated area of investigation. As high-throughput screening methods become more sophisticated, this indole derivative will likely appear in more chemical genomics studies, potentially revealing novel biological targets.

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